molecular formula C16H19N7O2 B2445230 6-(3-Imidazol-1-ylpropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-56-6

6-(3-Imidazol-1-ylpropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2445230
CAS No.: 876902-56-6
M. Wt: 341.375
InChI Key: CLDCYRAFKNHJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Chemical Reactions Analysis

Imidazole is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D . It is highly soluble in water .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of disubstituted 1-benzylimidazoles, as precursors to purine analogs, illustrates the chemical versatility of imidazole derivatives. These compounds serve as key intermediates for developing various purine analogs, reflecting a wide range of potential applications in medicinal chemistry and drug development. The base-catalyzed cyclization of amidines leads to imidazoles, which upon reaction with different ketones, yield carbamoylpurines, highlighting their role in creating structurally diverse molecules (Alves, Proença, & Booth, 1994).

Antimicrobial and Antioxidant Properties

New derivatives of thiazolidine-2,4-dione and 1-H-imidazole have shown potential in antimicrobial and antioxidant applications. These derivatives, synthesized using imidazole aldehydes, demonstrated good antioxidant activity compared to ascorbic acid in DPPH radical scavenging activity assays. Moreover, their antimicrobial activity against both gram-positive and gram-negative bacteria was evaluated, showing moderate to low antibacterial activity. This suggests potential for the development of new antimicrobial and antioxidant agents (Yazdani Nyaki & Mahmoodi, 2021).

Pharmacological Evaluation

Imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized and evaluated for their potential pharmacological activities. Specifically, derivatives evaluated as 5-HT(1A) receptor ligands in vitro suggested potential applications in the treatment of anxiety and depression. Preliminary studies indicated anxiolytic-like and antidepressant activities in mice, comparable to known medications, pointing to their relevance in researching new therapeutic compounds (Zagórska et al., 2009).

Material Science and Catalysis

The electrochemical reduction of imidazolium cations to nucleophilic carbenes, such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, reveals applications in material science and catalysis. These carbenes are compatible with ionic liquids, suggesting utility in green chemistry and as intermediates in the synthesis of complex materials (Gorodetsky et al., 2004).

Mechanism of Action

Safety and Hazards

Imidazole is corrosive and can cause serious eye damage and irritation .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Properties

IUPAC Name

6-(3-imidazol-1-ylpropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2/c1-11-9-23-12-13(19(2)16(25)20(3)14(12)24)18-15(23)22(11)7-4-6-21-8-5-17-10-21/h5,8-10H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDCYRAFKNHJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.